molecular formula C11H14N2O4 B2617414 Methyl 2-methyl-2-(4-nitroanilino)propanoate CAS No. 2248346-19-0

Methyl 2-methyl-2-(4-nitroanilino)propanoate

Cat. No. B2617414
CAS RN: 2248346-19-0
M. Wt: 238.243
InChI Key: ULZCGCKEFKCLGR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(4-nitroanilino)propanoate is a synthetic compound that has been widely used in scientific research for various purposes. It is a chemical compound that belongs to the class of organic compounds known as nitroanilines, which are used in the synthesis of many other compounds.

Mechanism of Action

Methyl 2-methyl-2-(4-nitroanilino)propanoate acts as a substrate for enzymes, which catalyze the breakdown or synthesis of specific compounds. It binds to the active site of the enzyme and undergoes a chemical reaction, resulting in the formation of a product. The mechanism of action of this compound depends on the specific enzyme it interacts with.
Biochemical and Physiological Effects:
Methyl 2-methyl-2-(4-nitroanilino)propanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This can result in the activation of cholinergic receptors and the stimulation of the parasympathetic nervous system. It has also been found to inhibit the activity of dihydrofolate reductase, leading to a decrease in the synthesis of DNA and cell division.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-2-(4-nitroanilino)propanoate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a substrate for various enzymes. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment to handle it safely.

Future Directions

There are several future directions for the use of Methyl 2-methyl-2-(4-nitroanilino)propanoate in scientific research. One direction is the development of new drugs that target specific enzymes, such as acetylcholinesterase and dihydrofolate reductase. Another direction is the investigation of protein-ligand interactions, which can provide insights into the molecular mechanisms of various biological processes. Additionally, the use of this compound in the study of enzyme kinetics can lead to a better understanding of the catalytic mechanisms of enzymes.

Synthesis Methods

Methyl 2-methyl-2-(4-nitroanilino)propanoate can be synthesized through a reaction between 4-nitroaniline and 2-bromo-2-methylpropanoic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is obtained by filtration and recrystallization.

Scientific Research Applications

Methyl 2-methyl-2-(4-nitroanilino)propanoate has been used in scientific research for various purposes, such as the development of new drugs, the study of enzyme kinetics, and the investigation of protein-ligand interactions. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used in the study of the inhibition of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA.

properties

IUPAC Name

methyl 2-methyl-2-(4-nitroanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,10(14)17-3)12-8-4-6-9(7-5-8)13(15)16/h4-7,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZCGCKEFKCLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-2-(4-nitroanilino)propanoate

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